3-[[cyclopropylmethyl(propyl)amino]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Overview
Description
3-[[cyclopropylmethyl(propyl)amino]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a complex organic compound characterized by its unique structural features, including a cyclopropylmethyl group, a propylamino group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[cyclopropylmethyl(propyl)amino]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the cyclopropylmethyl and propylamino groups via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[[cyclopropylmethyl(propyl)amino]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols; reactions often require catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-[[cyclopropylmethyl(propyl)amino]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[cyclopropylmethyl(propyl)amino]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-{[(cyclopropylmethyl)(propyl)amino]methyl}phenylmethanamine: Shares similar structural features but lacks the triazole ring.
6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one: Contains a chromenone ring instead of a triazole ring.
3-{[(cyclopropylmethyl)(propyl)amino]methyl}aniline: Similar structure but with an aniline group instead of a triazole ring.
Uniqueness
The uniqueness of 3-[[cyclopropylmethyl(propyl)amino]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione lies in its triazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[cyclopropylmethyl(propyl)amino]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-2-10-19(11-13-8-9-13)12-15-17-18-16(21)20(15)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTPJWRVSFOPJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=NNC(=S)N2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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